molecular formula C9H7ClF2O B13596921 1-(2-Chloro-5-methylphenyl)-2,2-difluoroethan-1-one

1-(2-Chloro-5-methylphenyl)-2,2-difluoroethan-1-one

Cat. No.: B13596921
M. Wt: 204.60 g/mol
InChI Key: GSAVTSQCFJQOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-5-methylphenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a difluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-methylphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2-chloro-5-methylphenyl derivatives with difluoroacetic acid or its derivatives under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dichloromethane. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-methylphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products:

    Substitution: Amino or thio-substituted derivatives.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

1-(2-Chloro-5-methylphenyl)-2,2-difluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methylphenyl)-2,2-difluoroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoroethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro-substituted phenyl ring may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

    2-Chloro-5-methylphenol: Shares the chloro and methyl substitutions on the phenyl ring but lacks the difluoroethanone moiety.

    5-Chloro-2-methylphenyl isocyanate: Contains a similar phenyl ring substitution pattern but features an isocyanate group instead of the difluoroethanone moiety.

Uniqueness: 1-(2-Chloro-5-methylphenyl)-2,2-difluoroethan-1-one is unique due to the presence of both chloro and difluoroethanone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

1-(2-chloro-5-methylphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H7ClF2O/c1-5-2-3-7(10)6(4-5)8(13)9(11)12/h2-4,9H,1H3

InChI Key

GSAVTSQCFJQOBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(=O)C(F)F

Origin of Product

United States

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